3,3-Dimethylbutyl pyridin-3-yl ketone
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4,4-dimethyl-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)7-6-11(14)10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
IRWXAWVVFVWKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
3,3-Dimethylbutyl Pyridin-3-yl Ketone :
- Structure : Pyridin-3-yl group linked via a ketone to a branched 3,3-dimethylbutyl chain (C6H11-CO-C5H4N).
- Key Features : High lipophilicity due to the branched alkyl chain; reduced water solubility compared to smaller analogs.
3-Acetylpyridine (Methyl 3-Pyridyl Ketone) :
Methyl Isobutyl Ketone (MIBK) :
Physical and Chemical Properties (Table 1)
| Compound | Molecular Weight (g/mol) | log Kow | Vapor Pressure (mmHg @ 20°C) | Water Solubility (mg/L) |
|---|---|---|---|---|
| 3,3-Dimethylbutyl Pyridin-3-yl Ketone | ~205 (estimated) | ~2.5* | ~0.01* | <1,000* |
| 3-Acetylpyridine | 121.13 | 0.49 | 0.0864 | 42,670 |
| Methyl Isobutyl Ketone (MIBK) | 100.16 | 1.19 | 3.2 | 19,000 |
*Estimated based on structural analogs.
Functional Differences
- Lipophilicity : The 3,3-dimethylbutyl group enhances lipophilicity (higher log Kow), making the compound more suitable for lipid-rich environments (e.g., drug delivery systems) compared to 3-acetylpyridine.
- Solubility : Reduced water solubility relative to 3-acetylpyridine limits its use in aqueous systems but aligns with applications in organic solvents or emulsions.
- Volatility : Lower vapor pressure than MIBK suggests stability in high-temperature processes .
Preparation Methods
Reaction Overview
The most widely documented method involves the catalytic hydrogenation of 3-tert-butylvinyl pyridin-3-yl ketone. This two-step process begins with the condensation of 3-acetylpyridine and pivalaldehyde (2,2-dimethylpropanal) under basic conditions, followed by hydrogenation of the resultant vinyl ketone (Scheme 1).
Scheme 1 :
-
Condensation :
-
Hydrogenation :
Optimization and Conditions
-
Key Advantage : High selectivity due to the steric and electronic effects of the Pd catalyst, which suppresses over-reduction.
Table 1 : Hydrogenation Parameters and Outcomes
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.0 mol% (based on substrate) |
| Solvent | Water |
| Reaction Time | 8 hours |
| Conversion | >95% |
| Isolated Yield | 75% |
Oxidation of 3,3-Dimethylbutanol to 3,3-Dimethylbutyraldehyde Followed by Ketone Formation
Vapor-Phase Oxidation
Industrial-scale synthesis often employs the vapor-phase oxidation of 3,3-dimethylbutanol to 3,3-dimethylbutyraldehyde using CuO or MnO catalysts. The aldehyde is subsequently converted to the ketone via nucleophilic acylation or Grignard reactions.
Key Steps :
Challenges and Mitigation
-
Over-Oxidation : Elevated temperatures (>300°C) favor carboxylic acid formation. Optimal conditions balance temperature (250–300°C) and carrier gas flow rate (N at 30 mL/min).
-
Purification : Distillation under reduced pressure (0.5–0.6 mbar) isolates the aldehyde.
Alternative Methods: Microwave-Assisted and Reductive Amination
Reductive Amination
A telescoped reductive amination protocol, developed for related N-alkylated heterocycles, combines T3P-mediated dehydration and H/Pd-C reduction. Although optimized for amines, this approach could be modified for ketone synthesis by altering electrophiles.
Industrial-Scale Production and Economic Considerations
Scalability of Hydrogenation
The Pd-catalyzed hydrogenation method is preferred industrially due to:
Table 2 : Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 75–80 | Moderate | High |
| Vapor-Phase Oxidation | 70 | Low | Moderate |
| Microwave Catalysis | 85* | High | Limited |
*Projected based on analogous systems.
Mechanistic Insights and Side Reactions
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 3,3-Dimethylbutyl pyridin-3-yl ketone, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via α-alkenoyl-α-carbamoyl ketene-(S,S)-acetals using a double annulation strategy, as demonstrated in analogous pyridine derivatives . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Reaction progress should be monitored via TLC or HPLC, and intermediates characterized by NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize 3,3-Dimethylbutyl pyridin-3-yl ketone?
- Methodological Answer :
- ¹H NMR : Identify pyridin-3-yl protons (δ 8.5–9.0 ppm) and dimethylbutyl chain protons (δ 1.0–1.5 ppm for methyl groups, δ 2.5–3.0 ppm for ketone-adjacent CH₂) .
- IR : Confirm the ketone C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- MS : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~191.1) and fragmentation patterns .
Q. What are the key stability considerations for handling and storing 3,3-Dimethylbutyl pyridin-3-yl ketone in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as pyridine derivatives are prone to degradation under these conditions . Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess decomposition pathways via HPLC-MS.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of 3,3-Dimethylbutyl pyridin-3-yl ketone and resolve contradictions in reported data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity with biological targets (e.g., enzymes) .
- Molecular Docking : Screen against antifungal targets (e.g., CYP51 in Candida spp.) to validate its potential activity, as structural analogs exhibit antifungal properties via oxime ester formation .
- Data Reconciliation : Compare computational predictions with in vitro assays (MIC values) to resolve discrepancies in activity reports .
Q. What experimental approaches can elucidate the metabolic pathways of 3,3-Dimethylbutyl pyridin-3-yl ketone in mammalian systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (oxidation, demethylation) via LC-QTOF-MS .
- Isotope Labeling : Use ¹⁴C-labeled ketone to track metabolic fate in urine/feces of animal models.
- Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .
Q. How does the structural configuration of 3,3-Dimethylbutyl pyridin-3-yl ketone influence its reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Steric Effects : The bulky 3,3-dimethylbutyl group hinders nucleophilic attack at the ketone, requiring polar aprotic solvents (DMSO) and elevated temperatures (60–80°C) for reactions with Grignard reagents .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to compare with less hindered analogs (e.g., 3-acetylpyridine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
